Suboptimal PEG spacers cause steric clashes in PROTACs and aggregation in ADC formulations, compromising target degradation and manufacturability. Azido-PEG8-amine provides the precise 27 Å PEG8 spacer, delivering balanced hydrophilicity and chain length to ensure high conjugate stability and biological activity. • Eliminates >14% aggregation vs. alkyl linkers with lipophilic cytotoxins • Achieves >96% SPAAC yield by overcoming protein surface steric hindrance • Ambient liquid state eliminates heated reservoirs, enabling seamless robotic liquid handling for combinatorial click chemistry libraries.
Azido-PEG8-amine is a highly pure, heterobifunctional crosslinker featuring a precise 8-unit polyethylene glycol (PEG) spacer, terminating in an amine and an azide group. This configuration provides orthogonal reactivity, allowing the amine to undergo standard amide coupling (e.g., with NHS esters or EDC-activated carboxyls) while the azide remains inert until deployed in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry [1]. With a molecular weight of 438.5 g/mol and an extended chain length of approximately 27 Å, the PEG8 spacer is specifically engineered to impart exceptional aqueous solubility to hydrophobic payloads. In procurement contexts, Azido-PEG8-amine is prioritized as a critical building block for Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and surface functionalization workflows where balancing spatial separation, hydrophilicity, and processability is paramount[2].
Substituting Azido-PEG8-amine with shorter PEGs (e.g., PEG2 or PEG4), longer PEGs (e.g., PEG12+), or hydrophobic alkyl chains routinely leads to catastrophic failures in downstream applications and manufacturability [1]. In PROTAC development, replacing PEG8 with PEG4 often results in severe steric clashes between the E3 ligase and the target protein, abolishing degradation activity, whereas extending to PEG12 drastically inflates the topological polar surface area (TPSA), plummeting cellular permeability and oral bioavailability[2]. Furthermore, attempting to substitute the PEG8 chain with an equivalent-length carbon chain (e.g., 1,8-diaminooctane derivatives) strips the linker of its hydrophilicity, triggering massive aggregation of the final bioconjugate or ADC during formulation [3]. For procurement teams, selecting the exact PEG8 length is not merely a structural preference; it is a strict requirement for preserving target binding, ensuring cellular entry, and maintaining scalable, aggregate-free manufacturing.
In the optimization of PROTAC linkers, chain length dictates both the formation of the productive ternary complex and the molecule's ability to cross cell membranes. Assays evaluating degradation efficiency (DC50) and cellular permeability (Papp) demonstrate that Azido-PEG8-amine provides the optimal spacing. Shorter chains like PEG4 fail to relieve steric clashes, resulting in poor degradation, while longer chains like PEG12 exceed permeability thresholds [1].
| Evidence Dimension | Degradation Efficiency (DC50) and Permeability (Papp) |
| Target Compound Data | PEG8: DC50 = 4.2 nM; Papp = 3.8 × 10⁻⁶ cm/s |
| Comparator Or Baseline | PEG4: DC50 = 55.0 nM; PEG12: Papp = 0.9 × 10⁻⁶ cm/s |
| Quantified Difference | 13-fold better degradation than PEG4; 4.2-fold higher permeability than PEG12 |
| Conditions | Caco-2 permeability assay and cellular degradation assay targeting BRD4 |
Procuring PEG8 prevents the costly synthesis of PROTAC libraries that either fail to degrade the target or fail to enter the cell.
Conjugating highly hydrophobic payloads to monoclonal antibodies often induces structural destabilization and aggregation, leading to product rejection. Comparing the hydrophilic Azido-PEG8-amine linker to an equivalent-length hydrophobic 8-carbon alkyl linker reveals a stark contrast in the stability of the final ADC formulation [1]. The PEG8 chain acts as a solubility shield, keeping high-molecular-weight (HMW) aggregate formation well below strict manufacturing limits.
| Evidence Dimension | High-Molecular-Weight (HMW) Aggregation % |
| Target Compound Data | Azido-PEG8-amine linker: < 1.5% HMW species |
| Comparator Or Baseline | 8-carbon alkyl linker: > 14.0% HMW species |
| Quantified Difference | 89% reduction in aggregation-induced product loss |
| Conditions | ADC formulated at 10 mg/mL in PBS, analyzed via SEC-HPLC post-conjugation |
Selecting the PEG8 linker over alkyl alternatives directly rescues ADC yields and ensures compliance with clinical formulation stability requirements.
When modifying large biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the azide must extend far enough from the protein surface to be accessible to bulky cyclooctynes (e.g., DBCO). Azido-PEG8-amine provides sufficient reach (~27 Å) to bypass the protein's hydration shell and steric bulk, whereas shorter linkers like Azido-PEG2-amine suffer from significantly depressed reaction kinetics and lower final yields [1].
| Evidence Dimension | SPAAC Conjugation Yield at 2 Hours |
| Target Compound Data | Azido-PEG8-amine: > 96% yield |
| Comparator Or Baseline | Azido-PEG2-amine: ~ 72% yield |
| Quantified Difference | 24% absolute increase in coupling efficiency |
| Conditions | 1.5 equivalents of azide-linker reacted with DBCO-functionalized mAb at 25°C |
Higher conjugation efficiency minimizes the consumption of expensive payload reagents and reduces unreacted impurities in the final product.
For high-throughput library synthesis, the physical state of the linker dictates its compatibility with automated liquid handlers. Azido-PEG8-amine remains a manageable liquid at room temperature. In contrast, longer chains such as Azido-PEG24-amine are waxy solids that require constant heating to prevent precipitation or clogging of robotic dispensing tips [1].
| Evidence Dimension | Physical State and Handling Temperature |
| Target Compound Data | Azido-PEG8-amine: Liquid (viscosity ~45 cP at 20°C) |
| Comparator Or Baseline | Azido-PEG24-amine: Waxy solid (melting point > 45°C) |
| Quantified Difference | Eliminates the need for >45°C pre-heating steps during aliquoting |
| Conditions | Standard ambient liquid handling robotics (e.g., Tecan/Hamilton platforms) |
Procuring the PEG8 liquid form enables seamless integration into automated, high-throughput combinatorial chemistry workflows without thermal degradation risks.
Azido-PEG8-amine is the definitive choice when synthesizing PROTAC libraries where balancing target degradation with cellular permeability is critical. Because it avoids the steric clashes of PEG4 and the permeability drop-offs of PEG12, it serves as the ideal mid-length baseline spacer for early-stage degrader screening[1].
In ADC formulation workflows involving highly lipophilic cytotoxins (e.g., MMAE, exatecans), this compound is selected to act as a solubility shield. Its specific hydrophilicity suppresses the >14% aggregation rates seen with alkyl linkers, ensuring high-yield recovery of monomeric ADCs during downstream purification[2].
For core facilities and CROs utilizing robotic liquid handlers for combinatorial click chemistry, Azido-PEG8-amine is preferred over longer PEG variants. Its ambient liquid state eliminates the need for heated reservoirs, while its extended chain ensures >96% SPAAC yields by overcoming protein surface steric hindrance[3].
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